molecular formula C6H8N2O4 B12327772 1-Methyldihydroorotic acid

1-Methyldihydroorotic acid

Cat. No.: B12327772
M. Wt: 172.14 g/mol
InChI Key: GWHDGNNXTNENIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyldihydroorotic acid is a derivative of orotic acid, a pyrimidine carboxylic acid found in many naturally occurring products such as milk whey. It serves as an intermediate in the biosynthesis of pyrimidine, which is an essential component of DNA and RNA

Preparation Methods

1-Methyldihydroorotic acid can be synthesized through several methods. One common synthetic route involves the reaction of orotic acid with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the methylation process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyldihydroorotic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Methyldihydroorotic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in pyrimidine biosynthesis. This modulation can influence cellular processes such as DNA and RNA synthesis, leading to various biological effects .

Comparison with Similar Compounds

1-Methyldihydroorotic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDGNNXTNENIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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